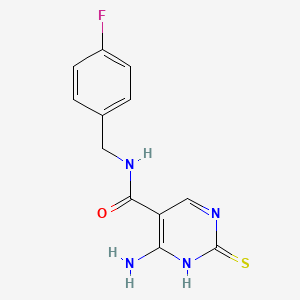

4-amino-N-(4-fluorobenzyl)-2-mercaptopyrimidine-5-carboxamide

CAS No.: 1260930-71-9

Cat. No.: VC4251442

Molecular Formula: C12H11FN4OS

Molecular Weight: 278.31

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1260930-71-9 |

|---|---|

| Molecular Formula | C12H11FN4OS |

| Molecular Weight | 278.31 |

| IUPAC Name | 6-amino-N-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-pyrimidine-5-carboxamide |

| Standard InChI | InChI=1S/C12H11FN4OS/c13-8-3-1-7(2-4-8)5-15-11(18)9-6-16-12(19)17-10(9)14/h1-4,6H,5H2,(H,15,18)(H3,14,16,17,19) |

| Standard InChI Key | ONELZOUNOKQRIC-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1CNC(=O)C2=C(NC(=S)N=C2)N)F |

Introduction

Key Findings

4-Amino-N-(4-fluorobenzyl)-2-mercaptopyrimidine-5-carboxamide (CAS: 1260930-71-9) is a pyrimidine derivative with a molecular formula of and a molecular weight of 278.31 g/mol. This compound features a pyrimidine core substituted with amino (C4), mercapto (C2), and carboxamide (C5) groups, with the carboxamide nitrogen further functionalized by a 4-fluorobenzyl moiety. Its synthesis, structural features, and potential biological applications have been explored in limited studies, with relevance to medicinal chemistry and drug discovery .

Structural and Chemical Properties

Molecular Architecture

The compound’s structure is defined by:

-

Pyrimidine backbone: A six-membered aromatic ring with nitrogen atoms at positions 1 and 3.

-

Substituents:

-

Amino group (-NH): At position 4, enhancing hydrogen-bonding potential.

-

Mercapto group (-SH): At position 2, contributing to redox activity and metal coordination.

-

Carboxamide (-CONH-): At position 5, linked to a 4-fluorobenzyl group, introducing hydrophobicity and electronic effects via the fluorine atom .

-

Table 1: Key Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 278.31 g/mol |

| SMILES | O=C(C1=CN=C(S)N=C1N)NCC2=CC=C(F)C=C2 |

| XLogP3-AA (Predicted) | ~3.1 |

| Hydrogen Bond Donors | 2 (NH, SH) |

| Hydrogen Bond Acceptors | 6 (N, O, S) |

The fluorine atom on the benzyl group enhances metabolic stability and lipophilicity, while the mercapto group may facilitate disulfide bond formation or metal chelation .

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via multi-step protocols, often involving:

-

Formation of the pyrimidine core: Cyclocondensation of thiourea with appropriate nitriles or aldehydes under basic or acidic conditions .

-

Introduction of the carboxamide group: Coupling of 5-aminopyrimidine-2-thiol with 4-fluorobenzylamine using activating agents like HATU or EDCl .

Example Procedure (Adapted from ):

-

Step 1: React 4-amino-2-mercaptopyrimidine-5-carboxylic acid with HATU (1.5 eq.) and triethylamine (2 eq.) in DMF at 20°C.

-

Step 2: Add 4-fluorobenzylamine (1 eq.) and stir for 16 hours.

-

Workup: Extract with water, dry over MgSO, and purify via flash chromatography (yield: ~48–82%) .

Table 2: Reaction Conditions and Yields

| Reagent | Role | Temperature | Time | Yield |

|---|---|---|---|---|

| HATU, EtN, DMF | Coupling agents | 20°C | 16 h | 48–82% |

Biological Activity and Applications

In Vivo Efficacy (Analog Data from ):

-

Tumor inhibition: Liposomal formulations of 4-aminopyrimidines achieved 66.47% inhibition in sarcoma 180 models, outperforming free drug (50.46%) and 5-fluorouracil (14.47%) .

Antimicrobial Activity

Mercaptopyrimidines exhibit broad-spectrum activity against bacterial and fungal pathogens, likely via thiol-mediated disruption of microbial enzymes .

Comparative Analysis with Analogues

Table 3: Key Analogues and Their Applications

This compound’s unique 4-fluorobenzyl and mercapto substitutions may enhance kinase selectivity over analogues like nilotinib .

Challenges and Future Directions

-

Synthetic scalability: Low yields (~48%) in coupling steps necessitate optimization .

-

Biological validation: In vitro and in vivo studies are required to confirm hypothesized kinase inhibition and apoptosis mechanisms .

-

Formulation strategies: Liposomal or nanoparticle delivery systems could improve bioavailability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume